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molecular formula C9H7FN2O2S B8289802 4-(4-Fluorophenyl)-2-methyl-1,2,4-thiadiazolidine-3,5-dione

4-(4-Fluorophenyl)-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No. B8289802
M. Wt: 226.23 g/mol
InChI Key: YSRWHCMGAXQJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781463B2

Procedure details

Reagents: 4-Fluorophenyl isothiocyanate (1.1 g, 6.5 mmol), 35% HCl (3.1 ml), KMnO4 (0.5 g), methyl isocyanate (0.38 ml, 6.5 mmol).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.38 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.Cl.[O-:12][Mn](=O)(=O)=O.[K+].[CH3:18][N:19]=[C:20]=[O:21]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:9](=[O:12])[S:10][N:19]([CH3:18])[C:20]2=[O:21])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=S
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
0.38 mL
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)N1C(N(SC1=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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